molecular formula C11H10N2O B083761 2-Naphthylurea CAS No. 13114-62-0

2-Naphthylurea

Cat. No. B083761
CAS RN: 13114-62-0
M. Wt: 186.21 g/mol
InChI Key: MRSYBIDUQWAWBO-UHFFFAOYSA-N
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Description

2-Naphthylurea is an amide compound . It is a weak base, weaker than water, and can react with strong bases to form salts . It is also known to react with azo and diazo compounds to generate toxic gases .


Synthesis Analysis

The synthesis of 2-Naphthylurea involves several methods . One of the methods involves the reaction with ammonia . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of 2-Naphthylurea is C11H10N2O . It has a molar mass of 186.21 g/mol . The molecule has multiple reactive sites that allow it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

2-Naphthylurea, due to its multiple reactive sites, can be used in various organic transformations . It has been used in the synthesis of diverse heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Naphthylurea has a density of 1.1458 (rough estimate), a melting point of 219°C, and a boiling point of 320.7°C (rough estimate) . It is also known to react with azo and diazo compounds to generate toxic gases .

Scientific Research Applications

  • Chemosensor Development : 2-Naphthylurea derivatives have been used in the synthesis of chemosensors for detecting specific anions. For instance, a study reported the synthesis of a tripodal naphthylurea derivative designed for recognizing anions like H2PO4- and HSO4- through fluorescence changes in DMF solution (Xie, Yi, Yang, & Wu, 1999). Another research focused on naphthylurea derivatives as fluorescent sensors for α,ω-dicarboxylate anions, showing specific fluorescence quenching upon complex formation with these anions (Mei & Wu, 2001).

  • Pharmacological Research : 2-Naphthylurea has been studied for its role in pharmacology, particularly in cancer treatment. Suramin, a polysulfonated naphthylurea, has been investigated for treating prostate and colorectal cancers, although it can cause acute renal toxicity (Figg et al., 1994), (Falcone et al., 1995).

  • Electrochemistry and Materials Science : Studies have explored the electrochemical properties and applications of 2-Naphthylurea derivatives. For instance, the electropolymerization of 1-naphthylamine in aqueous acid media was investigated, proposing a polymer structure through C-N coupling (Arévalo et al., 1990). Another research focused on the anodic oxidation of 2-naphthol at boron-doped diamond electrodes, highlighting its potential in complex oxidation reactions (Panizza, Michaud, Cerisola, & Comninellis, 2001).

  • Environmental Impact and Allelopathy : A study revealed the allelochemical stress effects of N-phenyl-2-naphthylamine on Chlorella vulgaris, a unicellular alga, demonstrating oxidative damage and inhibition of photosynthesis (Qian et al., 2009).

  • Organic Synthesis : 2-Naphthylurea compounds have been synthesized for various applications, such as protecting groups in organic synthesis. For example, 2-Naphthylmethoxymethyl (NAPOM) was developed for protecting hydroxy and mercapto groups under mild conditions (Sato, Oishi, & Torikai, 2015).

  • Neurological Research : Researchers used a derivative of 2-Naphthylurea, [18F]FDDNP, in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

Safety And Hazards

2-Naphthylurea is classified as an amide . Amides are known to react with azo and diazo compounds to generate toxic gases . More specific safety and hazard information about 2-Naphthylurea was not found in the retrieved papers.

Future Directions

The future directions of 2-Naphthylurea research could involve exploring its potential uses in various organic transformations, given its multiple reactive sites . Additionally, more research could be conducted to understand its mechanism of action and to further analyze its safety and hazards.

properties

IUPAC Name

naphthalen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSYBIDUQWAWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074495
Record name 2-Naphthylurea
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylurea

CAS RN

13114-62-0
Record name N-2-Naphthalenylurea
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Record name 2-Naphthylurea
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Record name 2-Naphthylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
CY Wang, EM Linsmaier-Bednar, MS Lee - Chemico-Biological Interactions, 1981 - Elsevier
… droxamic acid underwent the Lossen rearrangement in a neutral solution to form 2-naphthylisocyanate, which subsequently formed 2-aminonaphthalene and N,N'~li-2-naphthylurea. …
Number of citations: 17 www.sciencedirect.com
CY Wang, EM Linsmaier-Bednar, MS Lee - 1981 - hero.epa.gov
… acid underwent the Lossen rearrangement in a neutral solution to form 2-naphthylisocyanate, which subsequently formed 2-aminonaphthalene and N,N'-di-2-naphthylurea. The O-…
Number of citations: 0 hero.epa.gov
MS Lee - Environmental health perspectives, 1994 - ehp.niehs.nih.gov
… Incubation of 2-naphthylisothiocyanate, microsomes, and NADPH yielded either NN'-di-2-naphthylurea or, on inclusion of 2-aminofluorene in the incubations, N-2-naphthyl-N'-2…
Number of citations: 16 ehp.niehs.nih.gov
FF Kadlubar, LE Unruh, FA Beland… - … and Mutagenic N …, 1982 - books.google.com
… -N-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)2-NA, tentatively identified as 1-15-(2-6-diamino-4-oxopyrimidinyl-N-deoxyriboside))-2-(2-naphthylurea. …
Number of citations: 8 books.google.com
FF Kadlubar, A Beland, KM Straub… - … and Mutagenic N …, 1982 - books.google.com
… -N-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)2-NA, tentatively identified as 1-(5-(2-6-diamino-4-oxopyrimidinyl-No-deoxyriboside)]-2-(2-naphthylurea. …
Number of citations: 2 books.google.com
F Baiocchi, RA Franz, L Horowitz - Journal of Organic Chemistry, 1956 - ACS Publications
Carbonyl sulfide and a strongly basic aliphatic amine react in the cold easily to form the amine thiocarbamate salt, which on heating gives a 1, 3-disubstituted symmetrical urea. …
Number of citations: 8 pubs.acs.org
MS Lee - Chemical research in toxicology, 1992 - ACS Publications
The present study investigated the oxidative metabolism of 2-naphthyl isothiocyanatecatalyzed by rat liver microsomes. Incubation of 2-naphthyl isothiocyanate, microsomes, and …
Number of citations: 24 pubs.acs.org
C Djerassi, RR Engle, A Bowers - Journal of Organic Chemistry, 1956 - ACS Publications
DPBd CHaOH 24 25 0 p-Methoxyaniline H202 H20 72 25 1, 3-Di-p-methoxvpheny lurea 88 p-Chloroaniline h2o2 h2o 72 25 1, 3-Di-p-chlorophenylurea 14 p-Nitro aniline h2o2 h2o 72 …
Number of citations: 567 pubs.acs.org
PAS Smith, E Leon - Journal of the American Chemical Society, 1958 - ACS Publications
The thermal decomposition of diaryltetrazoles containing phenyl, a- and/3-naphthyl and 1-phenanthryl groups has been studied. The products are diarylcarbodiimides, 2-aryl-…
Number of citations: 86 pubs.acs.org
Y Murakami, Y Yokoyama, C Sasakura… - Chemical and …, 1983 - jstage.jst.go.jp
l, l-Disubstituted hydrazines were prepared from the corresponding l, l—disubstituted ureas by means of the Hofmann rearrangement reaction. The yields were fairly good, except from …
Number of citations: 40 www.jstage.jst.go.jp

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